Thiocyanic acid

Catalog No.
S591132
CAS No.
463-56-9
M.F
HSCN
CHNS
M. Wt
59.09 g/mol
Availability
Inquiry
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Thiocyanic acid

CAS Number

463-56-9

Product Name

Thiocyanic acid

IUPAC Name

thiocyanic acid

Molecular Formula

HSCN
CHNS

Molecular Weight

59.09 g/mol

InChI

InChI=1S/CHNS/c2-1-3/h3H

InChI Key

ZMZDMBWJUHKJPS-UHFFFAOYSA-N

SMILES

C(#N)S

Solubility

Solubility in water: good

Synonyms

ammonium rhodanate, ammonium thiocyanate, ammonium thiocyanate, (15)N-labeled cpd, thiocyanic acid, thiocyanic acid, ammonium salt, thiocyanic acid, barium salt, thiocyanic acid, magnesium salt

Canonical SMILES

C(#N)S

Description

The exact mass of the compound Thiocyanic acid is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as solubility in water: good. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Thiocyanic acid, with the chemical formula HSCN, is a chemical compound that features a sulfur atom bonded to a carbon atom, which is in turn triple-bonded to a nitrogen atom. Its structure can be represented as H−S−C≡N. Thiocyanic acid exists in equilibrium with its tautomer, isothiocyanic acid (H−N=C=S), with the latter being the more predominant form in the vapor phase, comprising about 95% of the compound under typical conditions . This compound is classified as a moderately strong acid, exhibiting a dissociation constant (KaK_a) of approximately 1.1 at 20 °C .

Thiocyanic acid is known for forming salts and esters collectively referred to as thiocyanates, which consist of the thiocyanate ion ([SCN]⁻) paired with various cations like potassium or ammonium . The compound is notable for its role in biological systems, particularly as a metabolite in certain bacteria such as Escherichia coli.

, primarily due to its acidic nature and the presence of reactive functional groups. Key reactions include:

  • Acid-base Reactions: Thiocyanic acid can donate protons to bases, forming thiocyanate ions.
  • Hydrolysis: In aqueous solutions, thiocyanic acid can hydrolyze to produce thiocyanate ions and protons.
  • Reactions with Nitrosating Agents: The thiocyanate ion can undergo nitrosation reactions with nitrosamines and related compounds .
  • Formation of Thioureas: Thiocyanic acid reacts with amines to form thioureas through nucleophilic substitution reactions.

Thiocyanic acid exhibits various biological activities. It has been studied for its potential effects on human health, particularly concerning its role in thyroid function. Chronic exposure to thiocyanates can inhibit iodine uptake by the thyroid gland, potentially leading to goiter formation . Additionally, it has been implicated in metabolic pathways of certain microorganisms, where it serves as an intermediate or end product .

Research has also indicated that thiocyanic acid may have antimicrobial properties, potentially affecting the growth of specific bacterial strains. Its presence in biological systems can influence various biochemical processes, making it an important compound in both environmental and health-related studies.

Thiocyanic acid can be synthesized through several methods:

  • Reaction of Carbon Disulfide with Ammonium Hydroxide: This method involves treating carbon disulfide with ammonium hydroxide to yield thiocyanic acid.
  • Hydrolysis of Thiocyanates: Thiocyanates can be hydrolyzed under acidic conditions to produce thiocyanic acid.
  • Direct Synthesis from Elemental Sulfur and Cyanide Compounds: Elemental sulfur can react with cyanide compounds under controlled conditions to form thiocyanic acid .

Thiocyanic acid has several applications across various fields:

  • Analytical Chemistry: Used as a reagent for detecting metal ions and other compounds.
  • Agriculture: Its derivatives are employed as pesticides and herbicides due to their biological activity against pests.
  • Pharmaceuticals: Investigated for potential therapeutic uses due to its biological properties.
  • Industrial Processes: Utilized in the synthesis of various organic compounds and as an intermediate in chemical manufacturing .

Studies on the interactions of thiocyanic acid focus on its reactivity with other chemical species:

  • Reactivity with Oxidizing Agents: Thiocyanic acid can react violently with strong oxidizers, producing toxic fumes including hydrogen cyanide .
  • Biological Interactions: Research indicates that thiocyanates may interact with thyroid hormones and affect metabolic pathways related to iodine metabolism .
  • Environmental Impact Studies: Investigations into how thiocyanic compounds behave in biological systems and their effects on ecosystems are ongoing.

Thiocyanic acid shares similarities with several other compounds due to its functional groups and reactivity. Here are some comparable compounds:

Compound NameChemical FormulaKey Features
Isothiocyanic AcidHNCSTautomer of thiocyanic acid; exhibits Lewis acidity
Cyanic AcidHOCNContains oxygen instead of sulfur; different reactivity
Thiourea(NH₂)₂CSContains sulfur; used in agriculture and pharmaceuticals
Potassium ThiocyanateKSCNSalt derived from thiocyanic acid; used in various applications

Thiocyanic acid is unique due to its specific structural characteristics and its role as a weak acid compared to its counterparts. Its ability to form both salts and esters expands its utility across different scientific fields, distinguishing it from similar compounds .

Physical Description

COLOURLESS LIQUID.

XLogP3

0.6

Vapor Density

Relative vapor density (air = 1): 2.0

LogP

0.58 (estimated)

Melting Point

5 °C

UNII

A5KWW7N91V

Related CAS

1762-95-4 (ammonium salt)
2092-17-3 (barium salt)
306-61-6 (magnesium salt)

GHS Hazard Statements

H302: Harmful if swallowed [Warning Acute toxicity, oral];
H312: Harmful in contact with skin [Warning Acute toxicity, dermal];
H332: Harmful if inhaled [Warning Acute toxicity, inhalation];
H412: Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard]

Pictograms

Irritant

Irritant

Other CAS

463-56-9
1111-67-7

Wikipedia

Nitridosulfidocarbon(.)
Thiocyanic acid

General Manufacturing Information

Thiocyanic acid: INACTIVE

Dates

Modify: 2024-02-18

Polyethylene glycol (PEG-400) promoted one-pot, five-component synthesis of (E)-ethyl2-(2-((E)-2-(1-(4-methyl-2-(phenylamino)thiazol-5yl)ethylidene)hydrazinyl)-4-oxothiazol-5(4H)-ylidene)acetates

Kodam Sujatha, Rajeswar Rao Vedula
PMID: 31123896   DOI: 10.1007/s11030-019-09962-3

Abstract

A facile, inexpensive and eco-friendly synthesis of functionalised (E)-ethyl2-(2-((E)-2-(1-(4-methyl-2-(phenylamino)thiazol-5yl)ethylidene)hydrazinyl)14-oxothiazol-5(4H)-ylidene)acetates has been developed via one-pot five-component approach. The title compounds were synthesized by the reaction of anilines, 3-chloropentane-2,4-dione, ammoniumthiocyanate, thiosemicarbazide and dialkylacetylene dicarboxylate using polyethylene glycol as green and recyclable solvent. The domino reaction proceeded smoothly in good-to-excellent yields.


New Mono- and Diesters with Imidazoquinolinone Ring- Synthesis, Structure Characterization, and Molecular Modeling

Iwona Zarzyka, Antonin Klásek, Karol Hęclik, Antonin Lyčka, Radek Bartošík, Lucjan Dobrowolski
PMID: 32961776   DOI: 10.3390/molecules25184303

Abstract

The objective of the studies was to synthesize and characterize new mono- and diesters with an imidazoquinolin-2-one ring with the use of 2,3-dihydro-2-thioxo-1H-imidazo[4 ,5-c]-quinolin-4(5
)-ones and ethyl bromoacetate. The products were isolated at high yield and characterized by instrumental methods (IR,
H-,
C-, and
N- NMR, MS-ESI, HR-MS, EA). In order to clarify the places of substitution and the structure of the derivatives obtained, molecular modeling of substrates and products was performed. Consideration of the possible tautomeric structures of the substrates confirmed the existence only the most stable keto form. Based on the free energy of monosubstituted ester derivatives, the most stable form were derivatives substituted at sulfur atom of enolic form the used imidazoquinolones. Enolic form referred only to nitrogen atom no 1. The modeling results were consistent with the experimental data. The HOMO electron densities at selected atoms of each substrate has shown that the most reactive atom is sulfur atom. It explained the formation of monoderivatives substituted at sulfur atom. The diester derivatives of the used imidazoquinolones had second substituent at nitrogen atom no. 3. The new diesters can be used as raw material for synthesis of thermally stable polymers, and they can also have biological activity.


Induced accumulation of Au, Ag and Cu in Brassica napus grown in a mine tailings with the inoculation of Aspergillus niger and the application of two chemical compounds

Eduardo González-Valdez, Alejandro Alarcón, Ronald Ferrera-Cerrato, Héctor René Vega-Carrillo, María Maldonado-Vega, Miguel Ángel Salas-Luévano, Rosalba Argumedo-Delira
PMID: 29475123   DOI: 10.1016/j.ecoenv.2018.02.055

Abstract

This study evaluated the ability of Brassica napus for extracting gold (Au), silver (Ag) and copper (Cu) from a mine tailings, with the inoculation of two Aspergillus niger strains, and the application of ammonium thiocyanate (NH
SCN) or ammonium thiosulfate [(NH
)
S
O
]. After seven weeks of growth inoculated or non-inoculated plants were applied with 1 or 2 g kg
of either NH
SCN or (NH
)
S
O
, respectively. Eight days after the application of the chemical compounds, plants were harvested for determining the total dry biomass, and the content of Au, Ag, and Cu in plant organs. Application of (NH
)
S
O
or NH
SCN resulted in enhanced Au-accumulation in stems (447% and 507%, respectively), while either (NH
)
S
O
+Aspergillus, or NH
SCN increased the Au-accumulation in roots (198.5% and 404%, respectively) when compared to the control. Treatments with (NH
)
S
O
or (NH
)
S
O
+Aspergillus significantly increased (P ≤ 0.001) the accumulation of Ag in leaves (677% and 1376%, respectively), while NH
SCN + Aspergillus, and (NH
)
S
O
enhanced the accumulation in stems (7153% and 6717.5%). The Ag-accumulation in roots was stimulated by NH
SCN+ Aspergillus, and (NH
)
S
O
+ Aspergillus (132.5% and 178%, respectively), when compared to the control. The combination of NH
SCN+Aspergillus significantly enhanced the Cu-accumulation in leaves (228%); whereas NH
SCN+ Aspergillus, or (NH
)
S
O
+ Aspergillus resulted in greater accumulation of Cu in stems (1233.5% and 1580%, respectively) than the control. Results suggest that either NH
SCN or (NH
)
S
O
(with or without Aspergillus) improved the accumulation of Au and Ag by B. napus. Accumulation of Au and Ag in plant organs overpassed the hyperaccumulation criterion (> 1 mg kg
of plant biomass); whereas Cu-accumulation in stems and roots also overpassed such criterion (> 1000 mg kg
) by applying either NH
SCN or (NH
)
S
O
+ A. niger.


Synthesis of S-linked trisaccharide glycal of derhodinosylurdamycin A: Discovery of alkyl thiocyanate as an efficient electrophile for stereoselective sulfenylation of 2-deoxy glycosyl lithium

Padam P Acharya, Kedar N Baryal, Cristin E Reno, Jianglong Zhu
PMID: 28645002   DOI: 10.1016/j.carres.2017.06.005

Abstract

Stereoselective synthesis of S-linked trisaccharide glycal of angucycline antitumor antibiotic derhodinosylurdamycin A is described. The synthesis has been accomplished employing our previously reported umpolung S-glycosylation strategy - stereoselective sulfenylation of 2-deoxy glycosyl lithium. It was found that sugar-derived thiocyanate was a better electrophile than corresponding asymmetric disulfide in this type of stereoselective sulfenylation.


Sulfur and nitrogen binary doped carbon dots derived from ammonium thiocyanate for selective probing doxycycline in living cells and multicolor cell imaging

Mingyue Xue, Liangliang Zhang, Zhihua Zhan, Mengbing Zou, Yong Huang, Shulin Zhao
PMID: 26838415   DOI: 10.1016/j.talanta.2015.12.024

Abstract

A novel sulfur and nitrogen binary doped carbon dots (S,N-CDs) was synthesized by one-step manner through the hydrothermal treatment of citric acid (CA) and ammonium thiocyanate, and the procedures for biomedical applications, including probing doxycycline in living cells and multicolor cell imaging were developed. The obtained S,N-CDs are stable in aqueous solution, possess a very high quantum yield (QY, 74.15%) and good photostability. The fluorescence of S,N-CDs can be specifically quenched by doxycycline, providing a convenient turn-off assay of doxycycline. This assay shows a wide linear detection range from 0.08 to 60 μM with a low detection limit of 20 nM. The present method also displays a good selectivity. More importantly, the S,N-CDs have an excellent biocompatibility and low cytotoxicity, allowing the multicolor cell imaging and doxycycline detection in living cells. Consequently, the developed doxycycline methods is facile, low-cost, biocompatible, sensitive and selective, which may hold the potential applications in the fields of food safety and environmental monitoring, as well as cancer therapy and related mechanism research.


Avidity of IgG antibodies against meningococcal serogroup a polysaccharide and correlations with bactericidal activity in sera from meningitis patients and controls from Ethiopia

M Medhane, G Tunheim, L M Naess, W Mihret, A Bedru, G Norheim, B Petros, A Aseffa, E Rosenqvist
PMID: 24383864   DOI: 10.1111/sji.12150

Abstract

Meningococcal meningitis is a significant global health challenge, especially for sub-Saharan area: the African meningitis belt. Neisseria meningitidis of serogroup A (MenA) is responsible for the large number of epidemics that have been recorded in these countries. To determine the level of antibodies against meningococcal A polysaccharide (APS) that correlates with protection against MenA disease in the African meningitis belt, it may be important to consider antibody avidity along with quantity. In this study, two ELISA methods using the chaotropic agent ammonium thiocyanate were compared and employed to measure avidity indexes (AI) of IgG antibodies against APS in controls and in acute and convalescent sera from Ethiopian meningococcal patients. High statistical correlations between the AIs determined by the two methods were observed. The geometric mean AI (GMAI) increased with time from acute to convalescent sera indicating affinity maturation. GMAI was significantly higher in convalescent sera from the MenA patients and in sera from the controls than in acute sera from patients with meningococcal disease. A significant correlation between serum bactericidal activity titres (SBA) and concentration of IgG antibodies against APS was observed; however, our results did not indicate that determination of antibody avidities by the thiocyanate elution method gave a better correlation with SBA than anti-APS IgG concentrations determined by the standard ELISA method.


Assessment of IgG avidity against pertussis toxin and filamentous hemagglutinin via an adapted enzyme-linked immunosorbent assay (ELISA) using ammonium thiocyanate

G Almanzar, B Ottensmeier, J Liese, M Prelog
PMID: 23022630   DOI: 10.1016/j.jim.2012.09.008

Abstract

Antibody avidity, defined as the strength of binding between antibody and antigen, represents a functional measure of affinity maturation of antibodies. Determination of the antibody avidity is usually performed separating high and low avidity antibodies by dissociating agents, but measurement of the antibody avidity in humans is rather complicated, due to the heterogeneity of the antibodies produced in response to complex antigens, e.g. after vaccinations. The purpose of the present study was to evaluate the experimental determinants of the assessment of avidities of IgG antibodies directed against pertussis toxin (IgG-anti-PT) and filamentous hemagglutinin (IgG-anti-FHA) produced after pertussis vaccination using an adapted ELISA and ammonium thiocyanate (NH(4)SCN) as dissociating agent. Our experiments revealed that the results of avidity testing depend very much on experimental conditions and may over- or underestimate the relative avidity of IgG-anti-PT and IgG-anti-FHA antibodies. Whereas in our findings avidity seems to be independent from the initial antibody concentration in a wide range of measures, RAI depends on NH(4)SCN concentration, time of incubation and temperature of the reaction. The presented method allows an accurate measurement of the IgG antibody avidity against both Bordetella pertussis antigens PT and FHA, using NH(4)SCN as chaotropic agent in concentrations lower than 3.0M for 20 min time of incubation at 37 °C. Different experimental conditions in testing pertussis-specific IgG antibody avidity should be considered in interpretation and comparability of data of different studies.


Development of ultrasound-assisted emulsification microextraction for determination of thiocynate ion in human urine and saliva samples

Mahdi Hashemi, Seyed Mosayeb Daryanavard, Sana Abdolhosseini
PMID: 23353810   DOI: 10.1016/j.jchromb.2012.12.030

Abstract

Ultrasound-assisted emulsification microextraction (USAE-ME) procedure coupled with UV-vis spectrophotometric measurement has been developed for determination of thiocyanate ion (SCN(-)) in water and biological fluids samples. The method is based on protonation of SCN(-) ions in acidic medium and extraction of thiocyanic acid into fine droplets of chloroform as an extraction solvent contains rhodamine B (RhB). The RhB was protonated in presence of thiocynanic acid to form highly colored ion-pair complex of [thiocynate][RhBH(+)] in chloroform, which used for subsequent spectrophotometric determination of SCN(-) ions. Experimental parameters for both spectrophotometric reaction and USAE-ME procedure have been optimized. Under optimized conditions the calibration curve for SCN(-) showed good linearity in the range of 38.0-870.0ngmL(-1) (R(2)=0.9967). The limit of detection (S/N=3) and preconcentration factor were 5.0ngmL(-1) and 40, respectively. Relative standard deviation for determination of 200ngmL(-1) of SCN(-) was 2.8% (n=5). The proposed method has been successfully applied for determination of SCN(-) ion in tap water, mineral bottled water and human saliva and urine samples with an average recovery of 99.2%.


Effect of Hofmeister Ions on Transport Properties of Aqueous Solutions of Sodium Hyaluronate

Lenka Musilová, Aleš Mráček, Věra Kašpárková, Antonín Minařík, Artur J M Valente, Eduarda F G Azevedo, Luis M P Veríssimo, M Melia Rodrigo, Miguel A Esteso, Ana C F Ribeiro
PMID: 33669232   DOI: 10.3390/ijms22041932

Abstract

Tracer diffusion coefficients obtained from the Taylor dispersion technique at 25.0 °C were measured to study the influence of sodium, ammonium and magnesium salts at 0.01 and 0.1 mol dm
on the transport behavior of sodium hyaluronate (NaHy, 0.1%). The selection of these salts was based on their position in Hofmeister series, which describe the specific influence of different ions (cations and anions) on some physicochemical properties of a system that can be interpreted as a salting-in or salting-out effect. In our case, in general, an increase in the ionic strength (i.e., concentrations at 0.01 mol dm
) led to a significant decrease in the limiting diffusion coefficient of the NaHy 0.1%, indicating, in those circumstances, the presence of salting-in effects. However, the opposite effect (salting-out) was verified with the increase in concentration of some salts, mainly for NH
SCN at 0.1 mol dm
. In this particular salt, the cation is weakly hydrated and, consequently, its presence does not favor interactions between NaHy and water molecules, promoting, in those circumstances, less resistance to the movement of NaHy and thus to the increase of its diffusion (19%). These data, complemented by viscosity measurements, permit us to have a better understanding about the effect of these salts on the transport behaviour of NaHy.


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